Phenmedipham-ethyl
Description
Properties
IUPAC Name |
[3-(ethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)18-14-8-5-9-15(11-14)23-17(21)19-13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEFZZKZBYQFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075009 | |
| Record name | Phenmedipham-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13684-44-1 | |
| Record name | Phenmedipham-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenmedipham-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13684-44-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENMEDIPHAM-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56KWX34F9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Two-Step Carbamate Formation
The foundational synthesis involves reacting 3-aminophenol with methyl chloroformate to form methyl N-(3-hydroxyphenyl) carbamate (Stage 1), followed by coupling with 3-tolyl carbamic acid chloride (Stage 2). Byrne's work demonstrated that Stage 1 faces isolation challenges due to the intermediate's solubility, prompting solvent optimization. Initial attempts with isobutyl acetate resulted in poor crystallization, whereas ethyl acetate increased yields to 93%.
Stage 2 requires precise pH control (≥9.2) to facilitate nucleophilic substitution. The carbamic acid chloride is added dropwise to the phenolic intermediate, with ice cooling to maintain temperatures below 20°C. Seed crystals of phenmedipham are introduced to induce crystallization, yielding >95% purity.
Phosgene-Mediated Three-Step Process
An alternative route employs phosgene as a coupling agent in three stages:
-
Carbamic Acid Chloride Formation : Meta-aminophenol reacts with phosgene in methyl acetate at 10–30°C to form meta-hydroxyphenylcarbamic acid chloride.
-
Methanol Quenching : Methanol converts the acid chloride to methyl N-(3-hydroxyphenyl) carbamate under reflux (50–80°C), with HCl byproducts removed via distillation.
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Isocyanate Coupling : Reaction with meta-tolyl isocyanate in the presence of triethylamine yields phenmedipham, which crystallizes directly from the solvent.
This method achieves 89.6% yield with high purity by avoiding intermediate isolation, reducing oligomer formation.
Solvent Systems and Reaction Optimization
Solvent Selection for Intermediate Isolation
Early methods used isobutyl acetate, but poor phase separation in Stage 1 led to改用 ethyl acetate, which improved yield by 34%. Patent data highlight water-immiscible solvents like spindle oil (30–35%) for extracting phenmedipham from reaction slurries, combined with surfactants (e.g., ethoxylated nonyl phenol) to stabilize emulsions.
Table 1: Solvent Performance in Phenmedipham Synthesis
pH and Temperature Control
Critical parameters include:
-
Stage 1 : pH 5.3 maintained via NaOH addition during methyl chloroformate reaction.
-
Stage 2 : pH >9.2 ensured by incremental NaOH to deprotonate the phenolic intermediate.
-
Cooling : Ice addition during carbamic acid chloride synthesis prevents exothermic side reactions.
Impurity Profiling and Mitigation
Byrne identified four impurities during scale-up:
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Oligomeric Ureas : Formed via isocyanate dimerization at elevated temperatures.
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Unreacted 3-Aminophenol : Removed by acid washing (pH <2) to protonate residual amine.
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Methyl Carbamate Hydrolysis Products : Minimized by anhydrous conditions in Stage 2.
-
Isocyanate Adducts : Suppressed through equimolar reagent ratios and controlled addition rates.
Table 2: Common Impurities in Phenmedipham Synthesis
| Impurity | Formation Cause | Mitigation Strategy |
|---|---|---|
| Oligomeric ureas | Isocyanate self-condensation | Low-temperature coupling (<20°C) |
| Residual 3-aminophenol | Incomplete reaction | Acid washing (pH <2) |
| Hydrolyzed carbamate | Moisture in reaction medium | Anhydrous solvents |
Industrial-Scale Process Design
Chemical Reactions Analysis
Hydrolytic Degradation
Phenmedipham-ethyl undergoes hydrolysis under environmental conditions, producing metabolites through cleavage of its carbamate bonds. Studies reveal:
-
Primary reaction :
This reaction generates m-toluidine and 3-methylcarbanilate as intermediates . -
pH dependence : Hydrolysis rates increase in alkaline conditions, with a half-life of 14 days at pH 9 .
Biodegradation Pathways
Microbial degradation by Ochrobactrum anthropi NC-1 involves enzymatic cleavage and mineralization:
Table 1: Key Enzymes and Metabolites in Biodegradation
-
Degradation efficiency : Strain NC-1 achieves 98% mineralization of this compound within 72 hours under aerobic conditions .
Photolytic Reactions
Exposure to UV light induces photodegradation, resulting in:
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Primary photoproducts : Desmethyl-phenmedipham and 3-aminophenol .
-
Reaction mechanism :
This process is accelerated in aqueous solutions with dissolved organic matter .
Enzymatic Substrate Specificity
This compound’s reactivity varies with structural analogs, as shown in enzymatic assays:
Table 2: Relative Activity of Phenylcarbamate Hydrolase
| Substrate | Relative Activity (%) |
|---|---|
| This compound | 100 |
| Desmedipham | 42 |
| Propanil | 1.3 |
| CIPC | <1.0 |
-
Key insight : The enzyme exhibits high specificity for this compound due to its carbamate ester structure .
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into:
Analytical Detection Methods
Chromatographic studies quantify reaction products:
-
HPLC conditions :
Table 3: Calibration Data for HPLC Analysis
| Compound | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) |
|---|---|---|---|
| This compound | 76–380 | 41.2 | 137.4 |
| Desmedipham | 72–360 | 41.1 | 137.1 |
This synthesis of chemical reactions underscores this compound’s environmental persistence and the efficacy of microbial degradation in mitigating its ecological impact.
Scientific Research Applications
Chemical Profile
IUPAC Name : Ethyl 3-phenylcarbamoyloxycarbanilate
CAS Number : 13684-44-1
Molecular Formula : CHNO
Phenmedipham-ethyl is characterized by its low aqueous solubility and low volatility, making it suitable for targeted applications in crop protection .
Herbicidal Applications
This compound is predominantly used in the following contexts:
- Post-emergence Application : It is applied after the emergence of crops to effectively manage broad-leaved weeds and certain grass species .
- Formulated Products : The most common formulation is a suspo-emulsion (SE) containing 160 g/L of phenmedipham, which has been evaluated for its efficacy against target weeds in sugar beet fields .
Table 1: Summary of Efficacy Studies on this compound
Case Study 1: Efficacy in Sugar Beet Cultivation
In a controlled field trial, this compound was tested alongside other herbicides. The study demonstrated that the combination of phenmedipham with clethodim and pendimethalin resulted in a significant reduction of lamb's-quarters by over 85%, showcasing its potential for synergistic use .
Case Study 2: Risk Assessment and Toxicology
A comprehensive risk assessment conducted by the European Food Safety Authority (EFSA) indicated that while phenmedipham exhibits effective herbicidal properties, it also poses potential health risks such as hemolytic anemia at certain exposure levels. The acceptable daily intake (ADI) was established at 0.03 mg/kg body weight per day, emphasizing the need for careful management during application .
Regulatory Status
This compound has undergone extensive regulatory scrutiny. The U.S. Environmental Protection Agency (EPA) classifies it as "not likely to be carcinogenic to humans," based on studies showing no treatment-related tumors at adequate dose levels . However, concerns regarding its potential endocrine-disrupting properties necessitate ongoing monitoring and research.
Mechanism of Action
Phenmedipham-ethyl exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It specifically targets the photosystem II complex, binding to the D1 protein and blocking electron transport. This disruption leads to the production of reactive oxygen species, causing cellular damage and ultimately plant death .
Comparison with Similar Compounds
Key Observations :
- Desmedipham shares the same molecular formula as phenmedipham but differs in phenyl substitution patterns, leading to variations in herbicidal activity and crop selectivity .
- Deuterated derivatives (e.g., phenmedipham-(methoxy-d₃)) are used as internal standards in mass spectrometry for precise quantification in environmental samples .
Mode of Action
- This compound : Inhibits PSII by binding to the D1 protein, blocking electron transport and inducing oxidative damage in weeds .
- Phenmedipham : Shares the same target site but exhibits slightly lower persistence due to faster hydrolysis of the methyl ester group .
- Desmedipham : Functions similarly but is often used in combination with other herbicides (e.g., ethofumesate) for broad-spectrum weed control in beet crops .
Environmental and Regulatory Profiles
| Parameter | This compound | Phenmedipham | Desmedipham |
|---|---|---|---|
| Half-life in Soil | 20–30 days | 10–20 days | 15–25 days |
| Water Solubility | 3.5 mg/L (20°C) | 4.8 mg/L (20°C) | 2.1 mg/L (20°C) |
| Regulatory Status | Approved in EU and USA | Approved in EU, restricted in USA | Approved in EU and USA |
Notes:
- This compound’s lower water solubility reduces leaching risks compared to phenmedipham, making it preferable in regions with high rainfall .
Biological Activity
Phenmedipham-ethyl is a selective herbicide primarily used in agriculture to control unwanted vegetation, particularly in sugar beet cultivation. This compound belongs to the chemical class of phenylureas and acts as an acetolactate synthase (ALS) inhibitor, disrupting the biosynthesis of essential amino acids in target plants. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and environmental impacts.
This compound inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). By blocking this pathway, this compound effectively stunts the growth of susceptible weeds while having minimal effects on crops like sugar beets that possess some degree of tolerance to ALS inhibitors. The inhibition leads to reduced protein synthesis and ultimately plant death.
Acute Toxicity
This compound exhibits low acute toxicity in mammals. Studies indicate that its oral LD50 values are relatively high, suggesting a low risk from single exposure. For example, the acute oral toxicity in rats has been reported to be greater than 5000 mg/kg, classifying it as practically non-toxic . However, chronic exposure can lead to hematological effects such as hemolytic anemia, primarily affecting red blood cells .
Environmental Toxicity
The environmental impact of this compound has been evaluated through various studies focusing on its degradation and effects on non-target organisms. It has been shown to degrade rapidly in soil under aerobic conditions, with half-lives ranging from 1 to 14 days depending on environmental factors such as temperature and moisture .
Biodegradation
Research indicates that certain bacterial strains can effectively degrade this compound. For instance, Ochrobactrum anthropi NC-1 has been identified as capable of degrading over 98% of phenmedipham within 168 hours under optimal conditions (pH 7.0 and temperatures between 30–35 °C) . This biodegradation process not only reduces the concentration of the herbicide in contaminated environments but also demonstrates potential for bioremediation strategies.
Case Studies
- Field Trials : In field trials conducted in Europe, this compound demonstrated effective control over various broadleaf weeds without significant crop injury to sugar beets. The trials highlighted its selective nature and provided insights into optimal application rates for effective weed management .
- Toxicological Assessments : A series of toxicological assessments were conducted to evaluate the chronic effects of this compound on laboratory animals. These studies revealed that long-term exposure could lead to changes in blood parameters and organ weights but did not show evidence of carcinogenicity .
Research Findings Summary Table
| Parameter | Finding |
|---|---|
| Mechanism | ALS inhibitor |
| Acute Toxicity (LD50) | >5000 mg/kg (low toxicity) |
| Chronic Effects | Hemolytic anemia |
| Environmental Half-life | 1–14 days depending on conditions |
| Biodegradation | >98% degradation by Ochrobactrum anthropi NC-1 |
| Field Efficacy | Effective against broadleaf weeds in sugar beet |
Q & A
Q. What are the critical physicochemical properties of phenmedipham-ethyl that influence its herbicidal activity, and how are these properties experimentally determined?
Methodological Answer: Key properties include solubility (in water and organic solvents), partition coefficient (log P), and hydrolysis stability. Solubility is measured via shake-flask methods under controlled pH and temperature . Log P is determined using reversed-phase HPLC or octanol-water partitioning assays. Hydrolysis studies involve incubating this compound in buffered solutions (pH 4–9) at 25–50°C, with degradation monitored via LC-MS/MS . Structural confirmation and purity assessment require NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers design a reproducible synthesis protocol for this compound, and what analytical benchmarks ensure quality control?
Methodological Answer: Synthesis typically involves carbamate formation between 3-ethoxycarbonylaminophenol and 3-methylphenyl isocyanate. Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Purity validation using HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
- Characterization benchmarks:
- IR spectroscopy for carbamate C=O stretch (1690–1730 cm⁻¹).
- ¹H NMR for aromatic protons (δ 6.8–7.4 ppm) and ethoxy group (δ 1.3–1.4 ppm) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported environmental degradation half-lives of this compound across soil types?
Methodological Answer: Discrepancies arise from soil organic matter (SOM) content, microbial activity, and pH. To address this:
- Conduct controlled microcosm studies with standardized OECD 307 guidelines, varying SOM (1–10%) and pH (5.5–7.5) .
- Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track mineralization and bound residues via liquid scintillation counting .
- Apply mixed-effects statistical models to isolate degradation drivers (e.g., lme4 package in R) .
Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from its metabolites in plant tissue matrices?
Methodological Answer:
- Column: UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 10 min).
- MS/MS transitions:
Q. What statistical approaches are recommended for analyzing dose-response data in this compound efficacy trials against resistant weed biotypes?
Methodological Answer:
- Fit non-linear regression models (e.g., log-logistic) to estimate ED₅₀ values. Use the
drcpackage in R for robust parameter estimation . - Compare resistance ratios (RR = ED₅₀ resistant / ED₅₀ susceptible) with bootstrap confidence intervals (10,000 iterations) .
- Account for spatial heterogeneity in field trials via randomized complete block designs with mixed-model ANOVA .
Q. How should researchers investigate the molecular basis of non-target plant tolerance to this compound?
Methodological Answer:
- Transcriptomic profiling: RNA-seq of tolerant vs. susceptible species (e.g., Arabidopsis) under treatment. Focus on detoxification genes (e.g., cytochrome P450s, glutathione S-transferases) .
- Enzyme inhibition assays: Test acetyl-CoA carboxylase (ACCase) sensitivity to this compound using purified plant extracts .
- Structural modeling: Dock this compound into ACCase active sites (SWISS-MODEL, AutoDock Vina) to identify binding affinity differences .
Data Reporting and Reproducibility Guidelines
- Instrumentation Precision : Report numerical data to one decimal beyond instrument precision (e.g., HPLC retention times as 4.32 ± 0.05 min) .
- Statistical Significance : Use "significant" only with explicit p-values (e.g., p < 0.05, ANOVA with Tukey post-hoc) .
- Data Sharing : Deposit raw LC-MS/MS spectra and synthesis protocols in FAIR-aligned repositories (e.g., Zenodo), citing DOIs in methods sections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
